molecular formula C20H22F3N B1217209 N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine CAS No. 35764-71-7

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

Cat. No.: B1217209
CAS No.: 35764-71-7
M. Wt: 333.4 g/mol
InChI Key: JMNANEFUUXKCNY-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine: is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an anthracene derivative. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the compound’s chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of an anthracene derivative, followed by subsequent functional group transformations to introduce the dimethylamino group.

    Amination: The resulting intermediate can then undergo amination reactions to introduce the N,N-dimethylamino group. This step may involve the use of dimethylamine and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of anthracene oxides.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives with various functional groups.

Scientific Research Applications

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the core structure.

    Triflupromazine hydrochloride: Contains a trifluoromethyl group and a similar amine functionality but has a different overall structure.

Uniqueness

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine is unique due to its specific combination of the trifluoromethyl group with an anthracene derivative, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

35764-71-7

Molecular Formula

C20H22F3N

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine

InChI

InChI=1S/C20H22F3N/c1-24(2)11-5-8-18-17-7-4-3-6-14(17)12-15-9-10-16(13-19(15)18)20(21,22)23/h3-4,6-7,9-10,13,18H,5,8,11-12H2,1-2H3

InChI Key

JMNANEFUUXKCNY-UHFFFAOYSA-N

SMILES

CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2CC3=C1C=C(C=C3)C(F)(F)F

Synonyms

9,10-dihydro-N,N-dimethyl-2-(trifluoromethyl) -9-anthracenepropanamine
SK and F 25971
SK and F-25971
SKF 25971

Origin of Product

United States

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